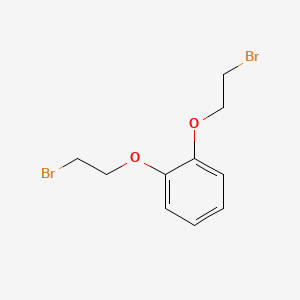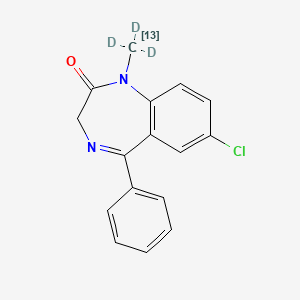
6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidinone core, a piperidine ring, and a difluorobenzoyl group. Its multifaceted structure allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one typically involves multiple steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a pyridine derivative and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidinone core.
Attachment of the Difluorobenzoyl Group: The final step involves the acylation of the piperidine ring with 3,5-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the difluorobenzoyl moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine and piperidine derivatives.
Aplicaciones Científicas De Investigación
6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-(1-(3,5-Dichlorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one: Similar structure but with chlorine atoms instead of fluorine.
6-(1-(3,5-Dimethylbenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of the difluorobenzoyl group in 6-(1-(3,5-Difluorobenzoyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Propiedades
Fórmula molecular |
C21H18F2N4O2 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
4-[1-(3,5-difluorobenzoyl)piperidin-4-yl]-2-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H18F2N4O2/c22-15-9-14(10-16(23)11-15)21(29)27-7-4-13(5-8-27)18-12-19(28)26-20(25-18)17-3-1-2-6-24-17/h1-3,6,9-13H,4-5,7-8H2,(H,25,26,28) |
Clave InChI |
TWLPMQTWWZHPBE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC(=O)NC(=N2)C3=CC=CC=N3)C(=O)C4=CC(=CC(=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


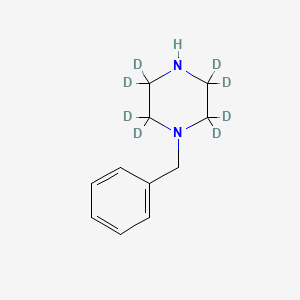
![[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate](/img/structure/B13443786.png)
![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B13443801.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
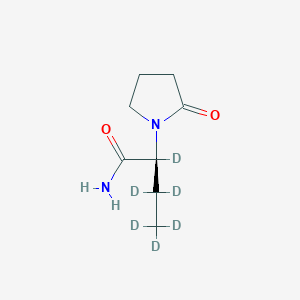
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)
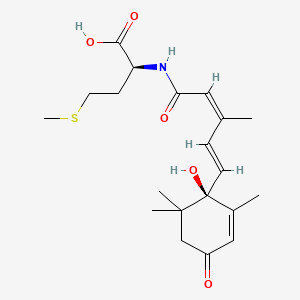
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
